molecular formula C15H10ClN3O5S B13941545 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 532419-16-2

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Katalognummer: B13941545
CAS-Nummer: 532419-16-2
Molekulargewicht: 379.8 g/mol
InChI-Schlüssel: DSHMSFLPCSBMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H10ClN3O5S and a molecular weight of 379.77 g/mol . This compound is characterized by the presence of a nitro group, a chloro group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by the formation of the carbamothioylamino linkage through a series of condensation reactions . The reaction conditions often require the use of strong acids, bases, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloro group and carbamothioylamino linkage also contribute to the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the carbamothioylamino linkage and the combination of nitro and chloro groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

532419-16-2

Molekularformel

C15H10ClN3O5S

Molekulargewicht

379.8 g/mol

IUPAC-Name

4-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClN3O5S/c16-12-6-5-10(19(23)24)7-11(12)13(20)18-15(25)17-9-3-1-8(2-4-9)14(21)22/h1-7H,(H,21,22)(H2,17,18,20,25)

InChI-Schlüssel

DSHMSFLPCSBMJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.